2,4-Dicloro-5-nitroquinazolina

Descripción general

Descripción

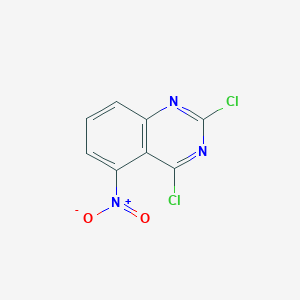

2,4-Dichloro-5-nitroquinazoline is a chemical compound with the molecular formula C8H3Cl2N3O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms and a nitro group attached to a quinazoline ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Agents : 2,4-Dichloro-5-nitroquinazoline has been investigated for its potential as an anticancer agent. It acts as a precursor in synthesizing quinazoline derivatives that inhibit various cancer cell lines. For instance, derivatives have shown significant inhibition of tumor growth in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg .

- Antimicrobial Activity : The compound has demonstrated efficacy against multi-drug resistant bacterial strains. In vitro studies revealed effective inhibition of growth in resistant strains, highlighting its potential as an antimicrobial agent .

Synthetic Applications

- Synthesis of Quinazoline Derivatives : 2,4-Dichloro-5-nitroquinazoline serves as a versatile intermediate in the synthesis of various quinazoline derivatives. These derivatives have been explored for their activities as tyrosine kinase inhibitors and other therapeutic targets .

- Cross-Coupling Reactions : The compound is utilized in metal-catalyzed cross-coupling reactions to generate polysubstituted quinazolines. For example, reactions involving palladium catalysts have yielded high percentages of desired products within short reaction times .

Data Tables

The following table summarizes the biological activities and synthetic applications of 2,4-Dichloro-5-nitroquinazoline:

Case Study 1: Anticancer Efficacy

- Objective : To evaluate the anticancer effects of synthesized quinazoline derivatives derived from 2,4-Dichloro-5-nitroquinazoline.

- Results : The study demonstrated significant apoptosis induction in breast cancer models with minimal effects on normal cells, indicating a selective action against cancerous tissues .

Case Study 2: Antimicrobial Efficacy

Mecanismo De Acción

Target of Action

Quinazoline derivatives, a class of compounds to which 2,4-dichloro-5-nitroquinazoline belongs, have been reported to exhibit diverse biological activities . They have been used as building blocks for various biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor drugs .

Mode of Action

For instance, some quinazoline derivatives inhibit tyrosine kinases, which are key enzymes in signal transduction pathways .

Biochemical Pathways

For example, some quinazoline derivatives inhibit the synthesis of DNA, RNA, and proteins, thereby affecting cell growth and proliferation .

Result of Action

Quinazoline derivatives have been reported to have various effects at the molecular and cellular levels, such as inhibiting cell growth and inducing cell death .

Análisis Bioquímico

Biochemical Properties

It is known that quinazoline derivatives can interact with various enzymes and proteins

Cellular Effects

It is known that quinazoline derivatives can have broad-spectrum anti-cancer effects

Molecular Mechanism

It is known that quinazoline derivatives can manipulate mutant p53 proteins and their corresponding cellular response in p53 mutant cancer cells

Metabolic Pathways

It is known that 2,4-D, a similar compound, is rapidly metabolized in plants, with its predominant metabolic pathways and rates varying with different plant species

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-nitroquinazoline typically involves the nitration of 2,4-dichloroquinazoline. One common method includes the reaction of 2,4-dichloroquinazoline with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the quinazoline ring.

Industrial Production Methods

Industrial production of 2,4-Dichloro-5-nitroquinazoline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-5-nitroquinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions to form quinazoline N-oxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

Major Products Formed

Nucleophilic Substitution: Substituted quinazolines with various functional groups depending on the nucleophile used.

Reduction: 2,4-Dichloro-5-aminoquinazoline.

Oxidation: Quinazoline N-oxides.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichloroquinazoline: Lacks the nitro group, making it less reactive in certain biological assays.

5-Nitroquinazoline: Lacks the chlorine atoms, affecting its chemical reactivity and biological activity.

2,4-Dichloro-6-nitroquinazoline: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.

Uniqueness

2,4-Dichloro-5-nitroquinazoline is unique due to the specific positioning of the nitro and chlorine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds .

Actividad Biológica

2,4-Dichloro-5-nitroquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2,4-Dichloro-5-nitroquinazoline features a quinazoline backbone with two chlorine atoms and a nitro group at positions 2, 4, and 5 respectively. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of 2,4-Dichloro-5-nitroquinazoline can be attributed to several mechanisms:

- Inhibition of Kinases : Quinazolines are known to inhibit various kinases involved in cancer progression. For instance, derivatives of quinazoline have shown potent inhibitory effects on the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors .

- Antimicrobial Activity : Some studies indicate that quinazoline derivatives exhibit antimicrobial properties. The presence of halogen and nitro groups may enhance their interaction with bacterial cell walls or enzymes .

- Cytotoxicity : Research has demonstrated that certain quinazoline derivatives can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with survival and proliferation .

Table 1: Biological Activities of 2,4-Dichloro-5-nitroquinazoline and Related Compounds

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| EGFR Inhibition | Cell-free assay | <50 | |

| Cytotoxicity | A549 Cell Line | 25 | |

| Antimicrobial | Zone of Inhibition | 15 (against E. coli) | |

| Antitumor Activity | Murine Leukemia | 30 |

Case Studies

- Antitumor Efficacy : In a study evaluating various quinazoline derivatives, 2,4-Dichloro-5-nitroquinazoline was tested against the A549 lung cancer cell line. The compound exhibited significant cytotoxic activity with an IC50 value of 25 µM, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : Another research highlighted the antibacterial effect of this compound against Escherichia coli. The zone of inhibition measured was 15 mm at a concentration of 100 µg/mL, indicating effective antimicrobial activity .

- Kinase Inhibition Studies : A series of experiments demonstrated that derivatives similar to 2,4-Dichloro-5-nitroquinazoline effectively inhibited EGFR autophosphorylation, which is crucial for tumor growth signaling pathways. The inhibition was significant at low concentrations, showcasing its potential in targeted cancer therapy .

Propiedades

IUPAC Name |

2,4-dichloro-5-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-7-6-4(11-8(10)12-7)2-1-3-5(6)13(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQCKTKCUQZSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596737-83-5 | |

| Record name | 2,4-dichloro-5-nitroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.